molecular formula C11H12ClFO4S B1443960 3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride CAS No. 1343859-00-6

3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride

Cat. No. B1443960
M. Wt: 294.73 g/mol
InChI Key: FUBKPAAYHBWCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1343859-00-6 . It has a molecular weight of 294.73 . The IUPAC name for this compound is 3-fluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride” is 1S/C11H12ClFO4S/c12-18(14,15)9-1-2-11(10(13)7-9)17-8-3-5-16-6-4-8/h1-2,7-8H,3-6H2 .

Scientific Research Applications

1. Molecular Structure and Conformation

In research on molecular structure and conformation, derivatives of sulfonyl chlorides, similar to 3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride, have been studied. For example, in a study of 4-fluoroisoquinoline-5-sulfonyl chloride, researchers analyzed the molecular conformation and intramolecular hydrogen bonding, providing insights into the steric effects and electronic properties of these molecules (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

2. Synthesis and Chemical Properties

The synthesis and chemical properties of compounds containing sulfonyl groups are of significant interest. A study from 1964 detailed various methods for the formation of arenesulfonic acids and the preparation of sulfonyl halides, contributing to the understanding of these compounds' synthesis and reactivity (Hogg, 1964).

3. Reaction Kinetics and Mechanisms

Investigating the hydrolysis of sulfonyl chlorides, research has provided insights into the reaction kinetics and mechanisms. For example, a study on the hydrolyses of various acid derivatives, including sulfonyl chlorides, discussed the pseudo-first order kinetics and the spectrum of reaction mechanisms, ranging from SN1 to SN3 processes (Bentley, 2015).

4. Noncovalent Interactions in Solid-State

A study on heteroaryl sulfonyl(VI) fluoride and chloride, closely related to 3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride, examined noncovalent interactions in the solid state using X-ray structure analysis and Hirshfeld surface analysis. This research provided new insights into the physical properties of these compounds (Bellia, Teodoro, Barbosa, Zeller, Mirjafari, & Hillesheim, 2022).

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-fluoro-4-(oxan-4-yloxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO4S/c12-18(14,15)9-1-2-11(10(13)7-9)17-8-3-5-16-6-4-8/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBKPAAYHBWCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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